N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
Description
N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group and linked to a phenylpiperazine carboxamide moiety via an amino-oxoethyl bridge. The compound’s design integrates pharmacophoric elements from thiadiazoles (known for antimicrobial and anticancer activities) and piperazine derivatives (associated with CNS and receptor modulation) . Its synthesis likely involves cyclocondensation of hydrazonoyl chlorides with thioamide precursors, as demonstrated in analogous 1,3,4-thiadiazole syntheses .
Properties
Molecular Formula |
C18H22N6O2S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N6O2S/c25-15(20-17-22-21-16(27-17)13-6-7-13)12-19-18(26)24-10-8-23(9-11-24)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,19,26)(H,20,22,25) |
InChI Key |
HIYJWWCAAMJKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CNC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenylpiperazine-1-carboxamide
The piperazine-carboxamide backbone is constructed through a two-step process:
-
Piperazine Functionalization :
Piperazine reacts with chloroacetyl chloride in chloroform at 0°C to form 1,4-bis(chloroacetyl)piperazine. Subsequent nucleophilic substitution with ammonium hydroxide yields 4-phenylpiperazine-1-carboxamide.Reaction Conditions :
-
Purification :
Crude product is recrystallized from ethanol-water (3:1 v/v) and characterized via -NMR ( 3.49–3.56 ppm for piperazine protons).
Preparation of 5-Cyclopropyl-1,3,4-thiadiazol-2(3H)-ylideneamine
The thiadiazole-cyclopropyl fragment is synthesized via heterocyclization:
-
Thiosemicarbazide Formation :
Cyclopropanecarbonyl chloride reacts with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone intermediate. -
Cyclization to Thiadiazole :
The thiosemicarbazone undergoes cyclization with bromocyclopropane in dimethylformamide (DMF) at 80°C, catalyzed by triethylamine (TEA).Critical Parameters :
-
Molar Ratio: 1:1.2 (thiosemicarbazone:bromocyclopropane)
-
Reaction Time: 6–8 hours
-
Yield: 58–64%
-
Final Coupling Reaction
The piperazine-carboxamide and thiadiazole-cyclopropyl intermediates are coupled via a nucleophilic acyl substitution:
-
Activation of Carboxamide :
The carboxamide group is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). -
Amine Coupling :
The activated intermediate reacts with 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylideneamine at room temperature for 12 hours.Optimization Data :
Parameter Optimal Value Solvent DCM Temperature 25°C Catalyst EDC/HOBt Yield 67%
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
-
HPLC :
98% purity under isocratic conditions (acetonitrile:water = 70:30, C18 column).
Challenges and Optimization Strategies
Solvent Selection for Coupling
Polar aprotic solvents (e.g., DMF) improve intermediate solubility but risk carboxamide hydrolysis. DCM balances reactivity and stability, achieving 67% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Conventional Cyclization | 58 | 95 | Low equipment requirements |
| Microwave-Assisted | 74 | 97 | Reduced reaction time |
| Solvent-Free | 49 | 93 | Environmentally friendly |
Chemical Reactions Analysis
3.1 Reactivity: N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide may undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify functional groups.
Reduction: Reduction reactions may lead to the formation of different derivatives.
Substitution: Substituents on the phenyl ring can be replaced.
Other Transformations: Cyclization, rearrangements, and other reactions are possible.
3.2 Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. Commonly used reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions vary based on the reaction type.
3.3 Major Products: The major products formed during these reactions would be derivatives of the parent compound, with altered functional groups or side chains.
Scientific Research Applications
Preliminary studies suggest that this compound exhibits notable biological activities, including:
- Antimicrobial Properties : Compounds containing thiadiazole rings are often investigated for their ability to inhibit microbial growth. The structural features of N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide indicate potential effectiveness against various bacterial strains.
- Anticancer Activity : The compound's mechanism of action may involve the inhibition of key enzymes or receptors involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the thiadiazole ring.
- Coupling with piperazine derivatives.
- Final modifications to enhance biological activity.
Each step requires optimization to ensure high yield and purity of the final product.
Case Studies and Research Findings
Several studies have investigated the applications of this compound in various therapeutic areas:
- Antimicrobial Studies : Research has shown that derivatives with thiadiazole structures exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of thiadiazole derivatives in inhibiting bacterial growth by targeting specific metabolic pathways.
- Cancer Research : A dissertation from Virginia Commonwealth University explored the potential anticancer properties of similar compounds. The findings indicated that these compounds could downregulate oncogenic pathways and induce cell death in various cancer cell lines.
- Pharmacological Profiles : Investigations into the pharmacokinetics and toxicity profiles of related compounds have demonstrated favorable characteristics, suggesting that this compound may also possess an acceptable safety profile for further development.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., receptors, enzymes) or modulation of cellular signaling pathways. Detailed studies are needed to elucidate this further.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Profiles
Anticancer Activity :
- Compound 7b (IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2) and 11 (IC₅₀ = 1.98 ± 1.22 µg/mL) () demonstrate potent cytotoxicity. The target compound’s cyclopropyl-thiadiazole moiety may enhance lipophilicity and membrane penetration compared to methyl/phenyl substituents in these analogs .
- Thiadiazoles 6a–g () lack reported IC₅₀ values but share reactive sites (e.g., NH groups) that could interact with cellular targets like topoisomerases or kinases .
Anti-GBM Activity :
- Benzenesulfonamide Analogs () show observed vs. predicted activity values (e.g., AL34: Observed = 0.5644, Predicted = 0.5212). While structurally distinct (sulfonamide vs. carboxamide), their predictive modeling highlights the relevance of substituent electronic effects (e.g., electron-withdrawing groups) for activity .

- Benzenesulfonamide Analogs () show observed vs. predicted activity values (e.g., AL34: Observed = 0.5644, Predicted = 0.5212). While structurally distinct (sulfonamide vs. carboxamide), their predictive modeling highlights the relevance of substituent electronic effects (e.g., electron-withdrawing groups) for activity .
Data Tables
Table 1: Comparative Pharmacological Data of Selected Analogs
Structure-Activity Relationships (SAR)
- Thiadiazole Core : The 1,3,4-thiadiazole ring’s electron-deficient nature facilitates interactions with biological nucleophiles. Cyclopropyl substitution (target compound) may improve metabolic stability compared to methyl/phenyl groups in analogs like 7b .
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine in ) or bulky substituents (cyclopropyl in the target) modulate steric and electronic profiles, influencing target binding and selectivity .
Biological Activity
N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiadiazole ring and a piperazine moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 347.4 g/mol. The structural components include:
- Thiadiazole Ring : Known for its broad spectrum of biological activities.
- Piperazine Moiety : Often associated with various pharmacological effects.
- Carboxamide Group : Contributes to the compound's solubility and reactivity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including the compound , exhibit notable antimicrobial properties . A study on similar compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | S. typhi | Strong |
| Compound B | B. subtilis | Moderate |
| Compound C | E. coli | Weak |
Cytotoxicity Studies
Cytotoxicity assays have shown that the compound exhibits varying degrees of cytotoxicity depending on concentration. For instance, at concentrations of 5.0 µg/mL and 10.0 µg/mL, cell viability ranged from 68% to 90% for different derivatives . This suggests that while some derivatives may be cytotoxic at higher concentrations, others maintain a favorable safety profile.
Table 2: Cytotoxicity Results
| Concentration (µg/mL) | Cell Viability (%) | Observations |
|---|---|---|
| 5.0 | 90.69 - 68.08 | Low cytotoxicity |
| 10.0 | 83.01 - 53.97 | Increased cytotoxicity |
The biological activities of this compound are attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The presence of the thiadiazole ring enhances its stability and binding affinity, making it a promising candidate for further pharmacological exploration .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of thiadiazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating antibiotic-resistant infections .
- Inhibitory Activity : Another investigation focused on the inhibitory effects of similar compounds on urease activity, which is crucial for the survival of certain pathogens in the human body. The compounds demonstrated strong inhibitory effects, suggesting their utility in developing new anti-infective agents .
Future Directions
The promising biological activities of this compound warrant further investigation into its structure-activity relationships (SAR). Future research could focus on:
- Optimization of Derivatives : Modifying structural components to enhance efficacy and reduce toxicity.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Elucidating the precise biochemical pathways through which these compounds exert their effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide?
- Methodology :
- Pathway 1 : Coupling of cyclopropane-substituted thiadiazole precursors with phenylpiperazine carboxamide intermediates via nucleophilic substitution. Key steps include refluxing in aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
- Pathway 2 : Multi-step synthesis involving cyclization of thiosemicarbazide derivatives, followed by amide bond formation. Critical parameters include pH control (neutral to slightly acidic) and use of coupling agents like EDCI/HOBt .
- Optimization : Yield improvements (≥70%) require inert atmospheres (N₂/Ar), controlled temperature gradients, and HPLC purification .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying Z/E isomerism at the thiadiazole-imine bond and cyclopropane ring integrity .
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out by-products .
- FT-IR : Identification of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH bends at ~3300 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodology :
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Target profiling : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities (Kd values) for suspected targets .
- Off-target screening : Employ chemoproteomics (e.g., affinity-based pull-down assays) to identify unintended interactions .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodology :
-
Analog synthesis : Modify cyclopropane (e.g., substituent size) or piperazine (e.g., phenyl vs. pyridyl) moieties .
-
Computational modeling : Use molecular docking (AutoDock Vina) or MD simulations to predict binding poses in target proteins (e.g., kinases) .
-
Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole or triazole to assess activity retention .
- Example SAR Table :
| Analog Structure | Key Modification | Biological Activity (IC₅₀) |
|---|---|---|
| 5-Cyclopropyl thiadiazole | Parent compound | 2.1 µM (EGFR) |
| 5-Cyclohexyl thiadiazole | Increased ring size | >10 µM (EGFR) |
| Piperazine → Pyridinylpiperazine | Aromatic substitution | 1.8 µM (EGFR) |
| Source: Adapted from structural analogs in |
Q. How can thermal stability and degradation pathways of this compound be systematically evaluated?
- Methodology :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (Td) under N₂/O₂ atmospheres .
- DSC (Differential Scanning Calorimetry) : Identify phase transitions (e.g., melting points) and polymorphic forms .
- Forced degradation studies : Expose to acidic/alkaline conditions, UV light, or oxidizers (H₂O₂) to identify degradation products via LC-MS .
Methodological Challenges and Solutions
Q. What are common pitfalls in achieving high enantiomeric purity during synthesis, and how can they be mitigated?
- Challenges : Racemization at the cyclopropane-thiadiazole junction due to high-temperature steps .
- Solutions :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclopropane formation .
- Low-temperature (0–5°C) coupling reactions to preserve stereochemistry .
Q. How can researchers validate the Z-configuration of the thiadiazole-imine bond experimentally?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

